2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzofuran core and a sulfonamide group, suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a phenol derivative, under acidic or basic conditions.
Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the Sulfamoylphenyl Group: The sulfonamide group can be introduced through a reaction between the benzofuran derivative and a sulfonamide reagent, such as sulfanilamide, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under suitable conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzofuran derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzofuran derivatives can interact with various enzymes, receptors, or other proteins, leading to modulation of biological pathways. The sulfonamide group may enhance binding affinity to certain targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(4-aminophenyl)acetamide: Similar structure but with an amine group instead of a sulfonamide.
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of a sulfonamide.
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(4-hydroxyphenyl)acetamide: Similar structure but with a hydroxyl group instead of a sulfonamide.
Uniqueness
The presence of the sulfonamide group in 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide may confer unique properties, such as enhanced solubility, specific binding interactions, and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H18N2O4S |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C18H18N2O4S/c1-11-3-8-16-13(10-24-18(16)12(11)2)9-17(21)20-14-4-6-15(7-5-14)25(19,22)23/h3-8,10H,9H2,1-2H3,(H,20,21)(H2,19,22,23) |
InChI Key |
JKEKBHLRFCDPCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C |
Origin of Product |
United States |
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